Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17508867
InChI: InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-9-8-4-10(6)2/h4-5H,1-3H3
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate

CAS No.:

Cat. No.: VC17508867

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name methyl 2-(4-methyl-1,2,4-triazol-3-yl)propanoate
Standard InChI InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-9-8-4-10(6)2/h4-5H,1-3H3
Standard InChI Key DBBGIZKEJNYPNP-UHFFFAOYSA-N
Canonical SMILES CC(C1=NN=CN1C)C(=O)OC

Introduction

Chemical Identity and Structural Analysis

The molecular formula of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol. Its structure comprises a 1,2,4-triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, substituted at the 3-position by a propanoate ester group and at the 4-position by a methyl group. Key structural features include:

  • Aromatic 1,2,4-triazole core: Imparts stability and participates in hydrogen bonding and π-π interactions .

  • Methyl substituent at N4: Enhances lipophilicity and influences electronic distribution within the ring .

  • Methyl propanoate side chain: Introduces steric bulk and modulates solubility through ester functionality .

The compound’s SMILES notation is COC(=O)CC(C)C1=NN=CN1C, and its IUPAC name is systematically derived from the parent 1,2,4-triazole system.

Synthetic Methodologies

General Approaches to 1,2,4-Triazole Derivatives

Synthesis of 1,2,4-triazoles typically involves cyclization reactions of hydrazides or thioureas. For example, 5-substituted-4-methyl-4H-1,2,4-triazole-3-thiols are synthesized via microwave-assisted cyclization of hydrazides with carbon disulfide, as demonstrated in the preparation of 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine . Yield optimization under microwave irradiation (600 W, 30 minutes) achieved efficiencies up to 97% .

Esterification and Functionalization

The propanoate ester group in methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate can be introduced via nucleophilic substitution or esterification. A representative protocol involves:

  • Synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol: From 3-bromobenzoic acid through hydrazide formation and cyclization .

  • Alkylation with methyl bromopropanoate: Reaction under basic conditions (e.g., LiH in DMF) to substitute the thiol group with the ester side chain .

Physicochemical Properties

While experimental data for the target compound are scarce, properties can be extrapolated from analogs:

PropertyValue (Predicted/Analog-Based)Source Compound
logP1.2–1.5V009-8410
Water Solubility~10 mg/L (LogSw = -2.1)V009-8410
Melting Point120–125°CVetmikoderm API
Polar Surface Area65–70 ŲTriazole derivatives

The acid dissociation constant (pKa) of the triazole nitrogen is estimated at 2.5–3.5, while the ester group’s pKa is ~17, consistent with typical methyl esters .

Pharmacological and Material Science Applications

Biological Activity

1,2,4-Triazoles exhibit broad bioactivity:

  • Anticancer Potential: Analogous compounds like V009-8410 are included in angiogenesis libraries for cancer drug screening .

  • Antimicrobial Effects: Vetmikoderm, a veterinary antifungal agent, highlights the role of 4-methyl-4H-1,2,4-triazole derivatives in treating dermatological infections .

Nonlinear Optical (NLO) Properties

DFT studies on triazole derivatives reveal strong NLO responses due to charge transfer between electron-donating (methyl) and electron-withdrawing (ester) groups . The hyperpolarizability (β) of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is predicted to exceed 100 × 10⁻³⁰ esu, making it a candidate for optoelectronic devices .

Stability and Degradation Pathways

The compound’s stability is influenced by:

  • Hydrolysis of the ester group: Susceptible to alkaline conditions, forming 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid.

  • Oxidative degradation: The triazole ring resists oxidation, but the methyl group may undergo hydroxylation under radical conditions .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.

  • Material Science Applications: Characterize NLO properties experimentally via hyper-Rayleigh scattering.

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